molecular formula C₃₄H₄₈O₂₃ B1139739 4-Methylumbelliferyl |A-D-Cellotetroside CAS No. 84325-19-9

4-Methylumbelliferyl |A-D-Cellotetroside

Cat. No. B1139739
CAS RN: 84325-19-9
M. Wt: 824.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl derivatives, including cellotetroside, involves specific chemical reactions to attach the 4-Methylumbelliferyl moiety to various saccharides. This process can include steps such as peracetylation, the use of Lewis acid catalysts, and deacetylation to achieve the target compound. For example, 4-Methylumbelliferyl (1→3)-β-D-pentaglucoside's synthesis involved recovering (1→3)-β-D-glucan from Saccharomyces cerevisiae, followed by partial acid hydrolysis, peracetylation, and subsequent reactions to introduce the 4-Methylumbelliferyl group (Huang, 2009).

Scientific Research Applications

Improved Fluorogenic Substrates for Enzymatic Assays

4-Methylumbelliferyl derivatives serve as key fluorogenic substrates for various glycoside hydrolases, essential in enzymatic assays. Wu et al. (2013) developed modified umbelliferyl-β-cellobiosides, including 4-methylumbelliferyl variants, enhancing the hydrolysis rate by glycoside hydrolases. These modifications significantly improved substrate recognition and efficiency in enzyme assays, offering a more effective approach for analyzing enzyme activity and kinetics (Wu et al., 2013).

Water Quality Monitoring

4-Methylumbelliferyl derivatives are instrumental in detecting bacterial enzymes, such as β-glucuronidase and β-glucosidase, for monitoring water quality. Perry et al. (2006) synthesized novel umbelliferone-based substrates to enhance the sensitivity and reliability of Escherichia coli and Enterococci detection in water samples. This advancement aids in the rapid and accurate assessment of microbial contamination, crucial for public health and environmental protection (Perry et al., 2006).

Enzyme Characterization in Pathogenic Fungi

The study of extracellular β-glucosidase from the pathogenic fungus Sporothrix schenckii highlighted the application of 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) in enzyme purification and characterization. Hernández-Guzmán et al. (2016) demonstrated the enzyme's specificity and activity profile using 4-MUG, contributing to our understanding of fungal enzyme mechanisms and potential therapeutic targets (Hernández-Guzmán et al., 2016).

Enhancing Gene Expression Assays

Ramsay (2013) outlined a high-throughput assay using 4-Methylumbelliferyl derivatives for β-galactosidase and β-glucuronidase, linking enzyme activity to gene expression levels. This method offers improved accuracy and sensitivity for analyzing low-level gene expression, facilitating advanced genetic and molecular biology research (Ramsay, 2013).

Synthesis and Stability of Complex Glycosides

Huang (2009) explored the synthesis and stability of 4-methylumbelliferyl (1→3)-β-D-pentaglucoside, demonstrating its potential for more stable and specific enzyme assays. This work contributes to the development of more refined substrates for enzymatic studies, expanding the utility of 4-Methylumbelliferyl derivatives in scientific research (Huang, 2009).

properties

IUPAC Name

7-[(2S,4R,5S)-5-[(2S,4R,5S)-5-[(2S,4R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14?,15?,16?,17?,19-,20+,21-,22-,23-,24?,25?,26?,27?,28-,29-,30-,31-,32+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSZKXHJJYJMLH-VTVLNYHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C([C@H]([C@@H](C(O3)CO)O[C@H]4C([C@H]([C@@H](C(O4)CO)O[C@H]5C([C@H]([C@@H](C(O5)CO)O[C@H]6C([C@H]([C@@H](C(O6)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858114
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

824.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl |A-D-Cellotetroside

CAS RN

84325-19-9
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.